

# Z-YVAD-AFC: A Technical Guide to its Chemical Properties, Structure, and Application

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## Compound of Interest

Compound Name: Z-Yvad-afc

Cat. No.: B12318658

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**Z-YVAD-AFC** stands as a crucial tool for researchers in the fields of apoptosis, inflammation, and drug discovery. This fluorogenic substrate provides a sensitive and specific method for detecting the activity of caspase-1, an enzyme pivotal to the inflammatory response. This technical guide offers an in-depth look at the chemical properties, structure, and experimental applications of **Z-YVAD-AFC**.

## Core Chemical and Physical Properties

**Z-YVAD-AFC**, chemically known as N-[(phenylmethoxy)carbonyl]-L-tyrosyl-L-valyl-L-alanyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L- $\alpha$ -asparagine, is a synthetic peptide derivative.<sup>[1]</sup> Its key physical and chemical properties are summarized in the table below for easy reference.

Property	Value
Molecular Formula	C39H40F3N5O11[2][3][4][5]
Molecular Weight	811.76 g/mol [2][3][4][5]
CAS Number	201608-13-1[2][3][4][5]
Appearance	White to off-white solid/powder[2][3][5]
Purity	≥95% - 98.85%[1][5]
Solubility	Soluble in Formic Acid (1 mg/ml)[1]
Boiling Point (Predicted)	1102.5 ± 65.0 °C[3]
Density (Predicted)	1.411 ± 0.06 g/cm3 [3]
pKa (Predicted)	4.09 ± 0.10[3]

Storage Conditions: For long-term stability, **Z-YVAD-AFC** powder should be stored at -20°C for up to one year or at -80°C for up to two years, kept sealed and away from moisture.[4][5] In solvent, the compound is stable for up to 6 months at -80°C and 1 month at -20°C.[4][5]

## Chemical Structure and Mechanism of Action

**Z-YVAD-AFC** is a tetrapeptide, Tyr-Val-Ala-Asp (YVAD), which is a preferred cleavage sequence for caspase-1.[6] The structure is modified with two key functional groups that are essential for its utility:

- N-terminal Z (carbobenzyloxy) group: This group blocks the N-terminus of the peptide and is reported to increase cell permeability.[7]
- C-terminal AFC (7-amino-4-trifluoromethylcoumarin) group: This is a fluorophore that is conjugated to the aspartate residue via an amide bond.[1]

The mechanism of action is straightforward yet elegant. In its intact form, the AFC fluorophore is non-fluorescent. Upon cleavage of the amide bond C-terminal to the aspartate residue by active caspase-1, the free AFC is released. This release results in a significant increase in fluorescence, which can be measured to quantify enzyme activity.[1] The free AFC has an

excitation maximum of approximately 400 nm and an emission maximum of around 505 nm.[1]  
[7]

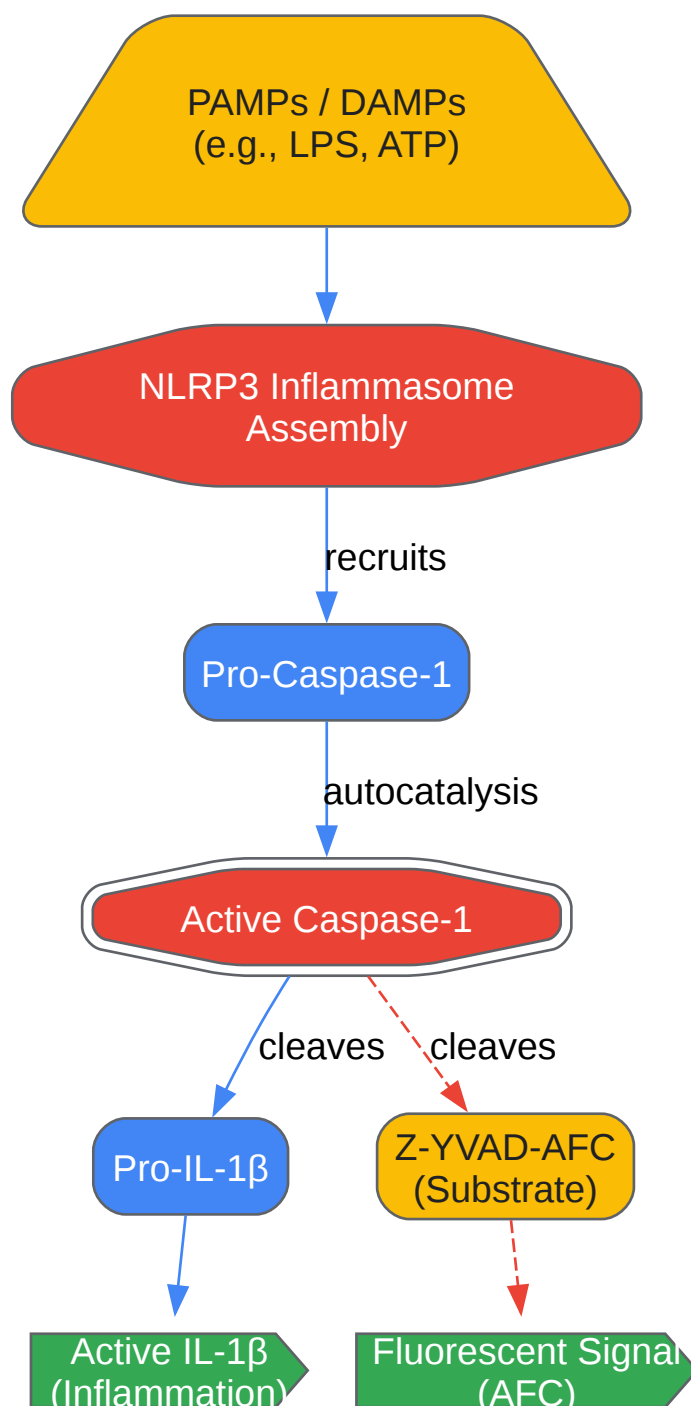


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**Caption:** Mechanism of **Z-YVAD-AFC** cleavage by Caspase-1.

## Role in Signaling Pathways

**Z-YVAD-AFC** is primarily used to measure the activity of caspase-1, a key effector in the inflammasome signaling pathway. Inflammasomes are multiprotein complexes that assemble in response to pathogenic and sterile danger signals. This assembly leads to the activation of caspase-1, which then cleaves pro-inflammatory cytokines like pro-IL-1 $\beta$  and pro-IL-18 into their active forms. By using **Z-YVAD-AFC**, researchers can directly probe the activation status of this critical inflammatory pathway.



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**Caption:** Role of Z-YVAD-AFC in the Inflammasome Pathway.

## Experimental Protocols

The following provides a generalized workflow for a caspase-1 activity assay using **Z-YVAD-AFC** in cell lysates. Researchers are advised to optimize conditions for their specific experimental setup.

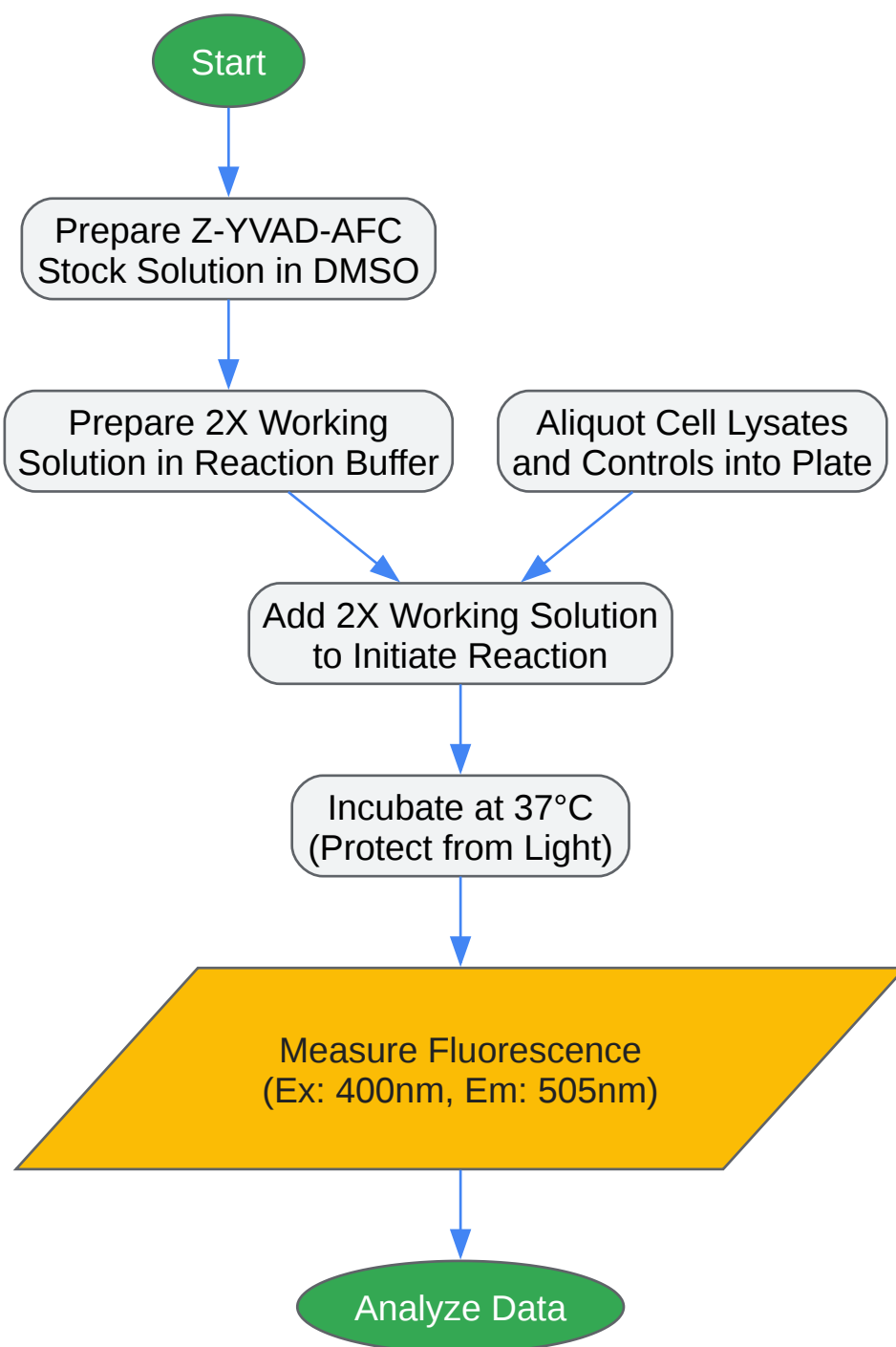
## Materials

- Cell lysate containing active caspase-1
- **Z-YVAD-AFC**
- DMSO for stock solution preparation
- Reaction Buffer (e.g., 40 mM Tris, pH 7.6, 300 mM NaCl, 4 mM DTT)
- Fluorometer or fluorescent plate reader

## Protocol

- Prepare a Stock Solution: Dissolve **Z-YVAD-AFC** in DMSO to create a concentrated stock solution (e.g., 25 mM).
- Prepare Working Solution: Dilute the stock solution in the reaction buffer to a 2X working concentration (e.g., 100  $\mu$ M).
- Assay Execution:
  - Add 50  $\mu$ L of cell lysate to the wells of a microplate.
  - Include appropriate controls, such as a lysate from untreated cells or a sample with a known caspase inhibitor.
  - Initiate the reaction by adding 50  $\mu$ L of the 2X **Z-YVAD-AFC** working solution to each well. The final substrate concentration will be 1X (e.g., 50  $\mu$ M).
- Incubation: Incubate the plate at 37°C for a period ranging from 5 to 120 minutes, protected from light. The optimal incubation time should be determined empirically.

- **Measurement:** Measure the fluorescence using a fluorometer with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm. Readings can be taken at intervals or as a final endpoint measurement.



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**Caption:** General workflow for a Caspase-1 activity assay.

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